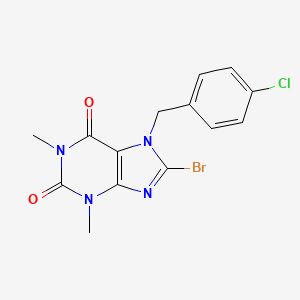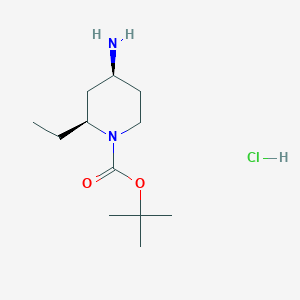
tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride is a synthetic organic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active molecules. The presence of the tert-butyl group and the hydrochloride salt form enhances its stability and solubility, making it a valuable intermediate in drug synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Piperidine Ring: The initial step often involves the cyclization of a suitable precursor to form the piperidine ring. This can be achieved through a variety of methods, including reductive amination or cyclization of amino acids.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via nucleophilic substitution reactions, using reagents such as ammonia or primary amines.
Addition of the Ethyl Group: The ethyl group at the 2-position is typically introduced through alkylation reactions, using ethyl halides under basic conditions.
Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are often used to prevent unwanted side reactions. These groups are introduced and later removed under specific conditions to yield the desired product.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Flow chemistry techniques, such as those involving microreactors, are often employed to enhance reaction efficiency and safety .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can convert the amino group to various reduced forms, such as amines or imines, using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, alkyl halides.
Major Products
The major products formed from these reactions include various substituted piperidines, which can be further functionalized for use in drug development.
科学研究应用
Chemistry
In chemistry, tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride is used as a building block for the synthesis of complex molecules. Its stable structure and reactivity make it suitable for constructing diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound is studied for its interactions with biological targets, such as enzymes and receptors. Its piperidine core is a common feature in many bioactive molecules, making it a valuable tool for probing biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as an intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory agents, and central nervous system (CNS) drugs.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for more complex molecules. Its stability and solubility properties are advantageous in large-scale chemical manufacturing.
作用机制
The mechanism of action of tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact mechanism depends on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
Piperidinecarboxylate Derivatives: Compounds like 4-amino-2-methyl-1-piperidinecarboxylate share structural similarities but differ in their substituents, affecting their reactivity and biological activity.
Tert-butyl Amines: These compounds have a tert-butyl group attached to an amine, similar to the target compound, but may lack the piperidine ring, altering their chemical properties.
Uniqueness
Tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride is unique due to its specific stereochemistry and combination of functional groups
属性
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-ethylpiperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-5-10-8-9(13)6-7-14(10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWNYNXFDFWKQ-IYPAPVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCN1C(=O)OC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
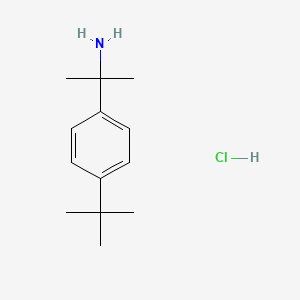

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2736991.png)

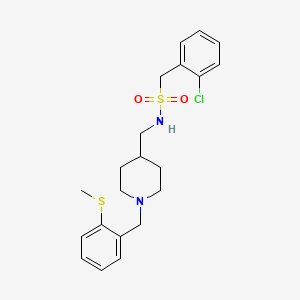
![N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide](/img/structure/B2736995.png)

![6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one](/img/structure/B2736999.png)
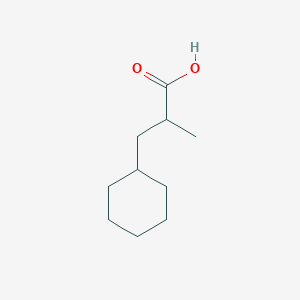
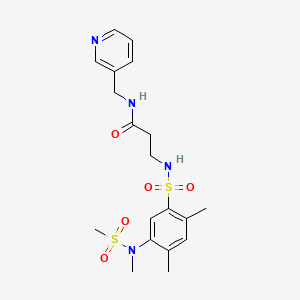
![ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate](/img/structure/B2737002.png)
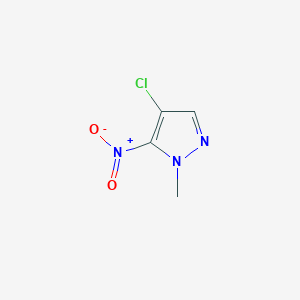
![4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2737007.png)
